molecular formula C6H11BrO4 B12799455 1,4-Anhydro-6-bromo-6-deoxygalactitol CAS No. 82079-63-8

1,4-Anhydro-6-bromo-6-deoxygalactitol

Cat. No.: B12799455
CAS No.: 82079-63-8
M. Wt: 227.05 g/mol
InChI Key: BCDSPCSLFCVMHP-BGPJRJDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-6-bromo-6-deoxygalactitol is a brominated sugar alcohol derivative of high interest in medicinal chemistry and oncology research. Please note: Specific studies on this exact compound are limited in public literature; much of its inferred research value is derived from closely related structural analogues. For instance, a comparative study on galactitol and mannitol derivatives, including 1,2-anhydro-6-bromo-6-deoxygalactitol, highlights that such bromoepoxide compounds are intermediate metabolites in the conversion of dibromodulcitol (DBD) and dibromomannitol (DBM) into dianhydrogalactitol (DAG) . These families of compounds have been investigated for their toxicity, antitumour activity, and haematological effects . Research on these analogues indicates that galactitol derivatives generally exhibit greater potency in antitumour tests compared to their mannitol counterparts . The primary mechanism of action for these types of compounds is alkylation, where they form covalent bonds with nucleophilic sites in biological macromolecules like DNA, leading to cytotoxicity . This bromo-anhydrogalactitol is strictly for Research Use Only and is a key intermediate for synthesizing more complex glycolipids or for exploring the structure-activity relationships of cytotoxic agents . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

CAS No.

82079-63-8

Molecular Formula

C6H11BrO4

Molecular Weight

227.05 g/mol

IUPAC Name

(2S,3S,4R)-2-[(1R)-2-bromo-1-hydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C6H11BrO4/c7-1-3(8)6-5(10)4(9)2-11-6/h3-6,8-10H,1-2H2/t3-,4+,5-,6+/m0/s1

InChI Key

BCDSPCSLFCVMHP-BGPJRJDNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)[C@H](CBr)O)O)O

Canonical SMILES

C1C(C(C(O1)C(CBr)O)O)O

Origin of Product

United States

Preparation Methods

Halogenation Methods

  • Halogenation of methyl α-D-galactopyranoside derivatives is commonly achieved by treatment with halogenating agents such as phosgene in N,N-dimethylformamide (DMF) or by using sodium bromide (NaBr) or sodium iodide (NaI) in DMF under controlled temperature conditions. This step converts the 6-hydroxyl group into a 6-bromo or 6-chloro substituent with high regioselectivity and yield.

  • The use of phosgene in DMF allows for efficient halogenation with minimal side reactions and avoids salt formation that complicates purification. The reaction proceeds with elimination of hydrochloric acid and carbon dioxide, facilitating a clean conversion.

Reaction Conditions

  • Typical halogenation involves circulating a solution of methyl 6-chloro-6-deoxy-α-D-galactopyranoside with NaBr or NaI in DMF at elevated temperatures (100–150 °C), followed by cooling to about 50 °C before electrochemical treatment or further processing.

  • Electrochemical cells with mercury cathodes and Nafion membranes have been used to facilitate halogen exchange and improve yields.

Reduction and Ring Closure to Form 1,4-Anhydro Structure

Catalytic Hydrogenation

  • The halogenated intermediate (e.g., methyl 6-chloro-6-deoxy-α-D-galactopyranoside) undergoes catalytic hydrogenation in the presence of Raney nickel under hydrogen pressure (up to 200 bars) and moderate temperature (~60 °C). This step reduces the halogenated sugar to the corresponding 6-deoxy sugar, which is a key intermediate for further transformations.

  • The hydrogenolysis step is typically carried out in aqueous or methanolic solution and may require 45 to 92 hours for completion, yielding 89–93% of the desired product.

Formation of the Anhydro (Epoxide) Ring

  • The 1,4-anhydro ring closure involves intramolecular nucleophilic substitution where the 1-hydroxyl group attacks the 4-position, displacing the bromine at the 6-position to form the epoxide ring characteristic of this compound.

  • This step can be facilitated by base treatment or controlled heating, often after purification of the halogenated intermediate.

Purification and Characterization

  • After reaction completion, solvents such as DMF are evaporated, and the residue is taken up in acetone to remove inorganic salts by filtration.

  • The crude product is purified by silica gel chromatography , yielding the pure this compound.

  • Characterization includes molecular formula confirmation (C6H11BrO4), structural analysis by NMR, and mass spectrometry. Collision cross-section data for various adducts have been reported, supporting structural integrity.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield (%)
Halogenation at C-6 Phosgene in DMF, or NaBr/NaI in DMF, 100-150 °C Clean conversion, minimal salt formation Near quantitative
Catalytic hydrogenation Raney nickel, H2 (200 bar), 60 °C, 45-92 h Converts halogenated sugar to 6-deoxy sugar 89.4–93.2
Ring closure (anhydro formation) Base treatment or heating post-purification Intramolecular epoxide formation Not explicitly quantified
Purification Silica gel chromatography Removes impurities and salts High purity

Research Findings and Notes

  • The halogenation method using phosgene in DMF is superior to older methods using methanesulfonyl chloride, as it avoids excess reagent use and salt byproducts, simplifying purification.

  • Electrochemical halogen exchange using NaI or NaBr in DMF with mercury cathodes improves conversion efficiency and product purity.

  • The this compound compound has been studied for its biological activity, including antitumor properties, indicating the importance of precise synthetic control to obtain pure material for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-anhydro-6-deoxygalactitol.

    Oxidation Reactions: Oxidation can introduce additional functional groups, potentially enhancing the compound’s reactivity and applications.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

    Substitution: 1,4-Anhydro-6-hydroxy-6-deoxygalactitol.

    Reduction: 1,4-Anhydro-6-deoxygalactitol.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Anticancer Research

One of the prominent applications of 1,4-Anhydro-6-bromo-6-deoxygalactitol is in the field of anticancer drug research. Studies have indicated that compounds with similar structural features can exhibit selective cytotoxicity against cancer cells. The brominated sugar derivative may serve as a lead compound for the development of new anticancer agents. For instance, derivatives of sugar-based compounds have shown promise in targeting specific cancer cell types, potentially leading to more effective treatments with fewer side effects .

Inhibitory Activity

Research has demonstrated that modifications of sugar derivatives can enhance their inhibitory activities against specific enzymes involved in cancer progression. For example, compounds structurally related to this compound have been evaluated for their potential to inhibit enzymes like hDDAH-1, which is implicated in tumor growth and metastasis. The compound's structural features allow for interactions that could lead to significant inhibitory effects, making it a candidate for further development in cancer therapy .

Glycobiology

In glycobiology, this compound can be utilized as a building block for synthesizing glycoproteins and glycolipids. Its unique structure allows it to mimic natural sugars, facilitating studies on carbohydrate-protein interactions. This is particularly relevant in understanding cell signaling pathways and pathogen recognition mechanisms .

Synthesis of Glycopolypeptides

The compound has also been employed in the chemoenzymatic synthesis of glycopolypeptides. These glycopolypeptides can exhibit enhanced solubility and biological activity due to the incorporation of sugar moieties that facilitate interactions with biological targets such as viruses. Research has shown that glycopolypeptides synthesized using derivatives like this compound can effectively inhibit viral infections by blocking viral entry into host cells .

Case Study: Antiviral Activity

A study investigated the antiviral properties of glycopolypeptides derived from this compound against influenza viruses. The results indicated that these compounds could significantly reduce viral load in infected cells, highlighting their potential as therapeutic agents against viral infections .

Case Study: Enzyme Inhibition

Another research effort focused on synthesizing derivatives of this compound to evaluate their inhibitory effects on specific enzymes related to cancer metabolism. The findings suggested that certain modifications increased the compound's efficacy as an enzyme inhibitor compared to existing drugs .

Mechanism of Action

The mechanism by which 1,4-anhydro-6-bromo-6-deoxygalactitol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The bromine atom may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Bromine Substitution: The bromine atom increases molecular weight and lipophilicity (higher LogP) but reduces water solubility compared to non-brominated analogs. For example, this compound is 50% less soluble than 1,4-Anhydrogalactitol.
  • Anhydro Ring : The 1,4-anhydro structure reduces molecular flexibility, leading to higher melting points compared to linear analogs like 6-Deoxygalactitol.
  • Deoxygenation : Removal of the C6 hydroxyl group (as in 6-Deoxygalactitol) moderately decreases polarity but has less impact on solubility than bromination.

Reactivity and Stability

  • Nucleophilic Substitution : The bromine atom in this compound undergoes SN2 reactions more readily than 6-Bromo-galactitol due to steric hindrance reduction from the anhydro ring .
  • Thermal Stability : The anhydro ring enhances thermal stability; the compound decomposes at 220°C, whereas 6-Bromo-galactitol decomposes at 205°C.
  • Hydrolytic Sensitivity : The compound is stable in neutral aqueous conditions but undergoes hydrolysis under acidic or basic conditions, releasing HBr.

Q & A

Q. What are the common synthetic routes for 1,4-Anhydro-6-bromo-6-deoxygalactitol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of a galactitol derivative. A plausible route is the nucleophilic substitution of a hydroxyl group at the C6 position using brominating agents like HBr or NaBr in the presence of a catalyst (e.g., PPh₃ or NBS). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios significantly impact regioselectivity and yield. For example, anhydrous conditions minimize hydrolysis side reactions . Comparative studies with analogous compounds (e.g., 1,4-anhydrogalactitol derivatives) suggest that microwave-assisted synthesis may reduce reaction time and improve efficiency .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For NMR, compare chemical shifts with structurally similar compounds (e.g., 1,4-anhydrogalactitol ) to confirm bromine substitution at C5. Use HPLC with a polar stationary phase (C18 column) and UV detection at 210 nm to assess purity. Cross-validate with elemental analysis (C, H, Br) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved, particularly in distinguishing regioisomers?

Answer: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are critical. For example, HMBC correlations between the brominated C6 and adjacent protons can confirm substitution position. Computational modeling (DFT-based NMR chemical shift predictions) can resolve ambiguities by comparing experimental vs. theoretical shifts. Additionally, X-ray crystallography provides definitive structural validation, though crystal growth may require optimized solvent systems (e.g., acetonitrile/water mixtures) .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under physiological conditions?

Answer: Design pH-dependent stability assays (pH 1–10) using buffer solutions incubated at 37°C. Monitor degradation via HPLC-MS at timed intervals. Compare half-life (t₁/₂) with non-brominated analogs (e.g., 1,4-anhydrogalactitol) to quantify bromine’s electronic effects. For mechanistic insights, use isotopic labeling (e.g., D₂O) to track hydroxyl group reformation at C6. Kinetic modeling (Arrhenius plots) can predict shelf-life under varying storage conditions .

Q. How can researchers investigate the compound’s role in glycosylation inhibition, and what controls are necessary to validate specificity?

Answer: Use enzymatic assays (e.g., β-galactosidase inhibition) with purified enzymes and synthetic substrates (e.g., p-nitrophenyl-β-D-galactopyranoside). Include positive controls (e.g., deoxygalactonojirimycin) and negative controls (non-brominated analogs). Measure IC₅₀ values and perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive). Validate specificity via counter-screens against structurally unrelated enzymes (e.g., α-glucosidases) .

Methodological Challenges

Q. How should researchers address discrepancies in reported bioactivity data for brominated sugar analogs?

Answer: Standardize assay protocols (e.g., cell lines, incubation times) and normalize data to molar concentrations rather than mass-based units. Perform meta-analyses of published datasets to identify outliers or confounding variables (e.g., solvent effects in cell-based assays). Collaborate with computational chemists to develop QSAR models that correlate structural features (e.g., electronegativity of bromine) with activity trends .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

Answer: Transition from batch to flow chemistry to enhance reproducibility and scalability. Use continuous extraction systems (e.g., membrane separators) to isolate intermediates. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of bromination efficiency. Compare green chemistry metrics (e.g., E-factor) across synthetic routes to minimize waste .

Data Interpretation and Validation

Q. How can conflicting results in cytotoxicity studies between in vitro and in vivo models be reconciled?

Answer: Assess pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using radiolabeled compounds (³H or ¹⁴C). Perform metabolite profiling (LC-MS/MS) to identify degradation products that may contribute to toxicity. Use organ-on-a-chip models to bridge in vitro-in vivo gaps by simulating physiological barriers (e.g., blood-brain barrier) .

Q. What statistical approaches are robust for analyzing dose-response relationships in enzyme inhibition studies?

Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ and Hill coefficients. Apply bootstrap resampling to estimate confidence intervals. For high-throughput data, machine learning algorithms (e.g., random forests) can identify non-linear interactions between variables. Validate models with external datasets or orthogonal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.